molecular formula C17H16ClNO4 B14160287 2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate CAS No. 6860-39-5

2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B14160287
CAS No.: 6860-39-5
M. Wt: 333.8 g/mol
InChI Key: FXUNJJJVTZTYLA-UHFFFAOYSA-N
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Description

2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyaniline group and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 2-ethoxyaniline with 3-chlorobenzoic acid in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzoates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyanilino)-2-oxoethyl 3-chlorobenzoate
  • 2-(2-Propoxyanilino)-2-oxoethyl 3-chlorobenzoate
  • 2-(2-Butoxyanilino)-2-oxoethyl 3-chlorobenzoate

Uniqueness

2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate is unique due to its specific ethoxyaniline and chlorobenzoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

6860-39-5

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 3-chlorobenzoate

InChI

InChI=1S/C17H16ClNO4/c1-2-22-15-9-4-3-8-14(15)19-16(20)11-23-17(21)12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

FXUNJJJVTZTYLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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